3-Cyclohexyl-2,2-dimethylpropanal
Overview
Description
3-Cyclohexyl-2,2-dimethylpropanal is an organic compound with the molecular formula C11H20O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a cyclohexyl ring and a dimethylpropanal structure. This compound is used in various research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Aldehydes like 2,2-dimethylpropanal often react with nucleophiles, which could be various biological targets such as proteins or DNA. The specific targets would depend on the exact biological context and the specific properties of “3-Cyclohexyl-2,2-dimethylpropanal”.
Mode of Action
Aldehydes can form covalent bonds with nucleophilic sites on biological molecules, potentially altering their function . The cyclohexyl group in “this compound” could influence how this compound interacts with its targets.
Biochemical Pathways
Without specific information on “this compound”, it’s hard to say which biochemical pathways might be affected. Aldehydes can participate in a variety of reactions, including condensation reactions and redox reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on various factors, including its size, polarity, and the presence of functional groups. Aldehydes are often metabolized in the body by enzymes such as aldehyde dehydrogenases .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Aldehydes can have various effects, ranging from enzyme inhibition to DNA damage .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For example, certain conditions might enhance or inhibit its reactivity with target molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-2,2-dimethylpropanal can be achieved through several methods. One common approach involves the reduction of 3-cyclohex-3-enyl-1-propanal. This reduction can be carried out using hydrogenation in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-2,2-dimethylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Cyclohexyl-2,2-dimethylpropanoic acid.
Reduction: 3-Cyclohexyl-2,2-dimethylpropanol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
3-Cyclohexyl-2,2-dimethylpropanal is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropanal:
3-Cyclohexyl-2-methylpropanal: This compound has a similar cyclohexyl ring but differs in the substitution pattern on the propanal chain.
Uniqueness
3-Cyclohexyl-2,2-dimethylpropanal is unique due to the presence of both a cyclohexyl ring and a dimethylpropanal structure. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-cyclohexyl-2,2-dimethylpropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-11(2,9-12)8-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYUCWZNORZNDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCCC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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